

# Cross-Reactivity of Semaglutide Antibodies with Endogenous GLP-1: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                               |           |
|----------------------|-------------------------------|-----------|
| Compound Name:       | Semaglutide Main Chain (9-37) |           |
| Cat. No.:            | B15550787                     | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cross-reactivity of anti-semaglutide antibodies with the main chain peptide, native glucagon-like peptide-1 (GLP-1). The development of anti-drug antibodies (ADAs) is a potential consequence of treatment with therapeutic peptides like semaglutide. A critical aspect of assessing the immunogenicity of semaglutide, a GLP-1 receptor agonist with 94% homology to native GLP-1, is to determine the extent to which these ADAs cross-react with the endogenous hormone. Such cross-reactivity could theoretically impact the safety and efficacy of the treatment by neutralizing the physiological effects of native GLP-1.

### **Executive Summary**

Clinical studies have shown that a subset of patients treated with semaglutide develop antidrug antibodies. A notable characteristic of these antibodies is their cross-reactivity with endogenous GLP-1. In a key clinical trial, all participants who developed anti-semaglutide antibodies showed cross-reactivity with endogenous GLP-1[1]. Another regulatory document reviewing data from the PIONEER clinical trials for oral semaglutide reported that approximately 52% of samples that tested positive for anti-semaglutide antibodies also showed cross-reactivity with endogenous GLP-1[2]. Despite this cross-reactivity, the clinical significance appears to be low, with no evidence of an impact on the pharmacokinetic (PK), pharmacodynamic (PD), safety, or efficacy profiles of semaglutide in subjects with ADAs[2].



Furthermore, instances of neutralizing ADAs against semaglutide or with neutralizing effects on endogenous GLP-1 have been rare[1].

This guide summarizes the available data on the incidence of cross-reactivity and outlines the experimental protocols used to assess this phenomenon, providing a framework for researchers in the field.

### **Quantitative Data Summary**

While specific binding affinities (KD values) and IC50 values for the cross-reactivity of antisemaglutide antibodies with native GLP-1 are not extensively reported in publicly available literature, the following table summarizes the key findings from clinical trial data regarding the incidence and nature of this cross-reactivity.



| Parameter                                             | Finding                                                                                                                                       | Source |
|-------------------------------------------------------|-----------------------------------------------------------------------------------------------------------------------------------------------|--------|
| Incidence of Anti-Semaglutide<br>Antibodies           | 2% of participants on<br>semaglutide 2.4 mg developed<br>ADAs.                                                                                | [1]    |
| Cross-Reactivity with<br>Endogenous GLP-1             | All anti-drug antibodies detected in one clinical trial were cross-reactive with endogenous GLP-1.                                            | [1]    |
| Cross-Reactivity in PIONEER Trials (Oral Semaglutide) | Approximately 52% (11 out of 21) of ADA-positive samples showed cross-reactivity with endogenous GLP-1.                                       | [2]    |
| Neutralizing Potential                                | No occurrences of anti-drug<br>neutralized antibodies or ADAs<br>with endogenous GLP-1<br>neutralizing effects were<br>reported in one study. | [1]    |
| Clinical Impact of ADAs                               | No discernible impact on pharmacokinetics, pharmacodynamics, safety, or efficacy was observed in subjects with anti-semaglutide antibodies.   | [2]    |

## **Experimental Protocols**

The assessment of anti-semaglutide antibody cross-reactivity with native GLP-1 involves a multi-tiered approach, typically starting with screening and confirmation of ADAs, followed by characterization of their cross-reactivity and neutralizing potential. The following are detailed methodologies for key experiments.

# Competitive Ligand-Binding Assay for Cross-Reactivity Assessment (ELISA-based)

### Validation & Comparative





This assay is designed to determine the specificity of anti-semaglutide antibodies and their ability to bind to native GLP-1.

Principle: This is a competitive inhibition enzyme-linked immunosorbent assay (ELISA). Unlabeled native GLP-1 competes with labeled semaglutide for binding to the anti-semaglutide antibodies present in the sample. A reduction in the signal from the labeled semaglutide indicates cross-reactivity.

#### Protocol:

- Coating: Microtiter plates are coated with a specific concentration of recombinant semaglutide and incubated overnight at 4°C.
- Washing: Plates are washed with a wash buffer (e.g., PBS with 0.05% Tween-20) to remove unbound antigen.
- Blocking: Non-specific binding sites are blocked using a blocking buffer (e.g., PBS with 1% BSA) for 1-2 hours at room temperature.
- Washing: Plates are washed as described in step 2.
- Competitive Incubation:
  - Patient serum or plasma samples (containing potential anti-semaglutide antibodies) are pre-incubated with a serial dilution of unlabeled native GLP-1 (competitor) or with assay buffer alone (no competitor control).
  - This mixture is then added to the semaglutide-coated wells.
  - Simultaneously, a labeled (e.g., biotinylated or HRP-conjugated) version of semaglutide is added to the wells.
  - The plate is incubated for 1-2 hours at room temperature to allow for competitive binding.
- Washing: Plates are washed to remove unbound antibodies and competitor.
- Detection:



- If a biotinylated semaglutide was used, a streptavidin-HRP conjugate is added and incubated for 1 hour at room temperature.
- After another wash step, a substrate solution (e.g., TMB) is added.
- Signal Measurement: The reaction is stopped with a stop solution (e.g., 2N H<sub>2</sub>SO<sub>4</sub>), and the optical density is measured at 450 nm using a microplate reader.
- Data Analysis: The percentage of inhibition is calculated for each concentration of the competitor (native GLP-1). An IC50 value, the concentration of native GLP-1 that causes 50% inhibition of the signal, can be determined to quantify the cross-reactivity.

# Cell-Based Neutralizing Antibody (nAb) Assay for Cross-Reactivity

This functional assay determines whether the cross-reactive antibodies can neutralize the biological activity of native GLP-1.

Principle: The assay utilizes a cell line expressing the human GLP-1 receptor (GLP-1R). The activation of GLP-1R by its ligand (in this case, native GLP-1) leads to a measurable downstream signaling event, such as an increase in cyclic AMP (cAMP). Neutralizing antibodies in a sample will bind to native GLP-1 and inhibit its ability to activate the receptor, thus reducing the signal.

#### Protocol:

- Cell Culture: Baby Hamster Kidney (BHK) cells or other suitable cells transfected with the human GLP-1 receptor are cultured to an appropriate density.
- Sample Pre-incubation: Patient serum or plasma samples are pre-incubated with a fixed, sub-maximal concentration of recombinant human GLP-1 for a defined period (e.g., 1-2 hours) at 37°C to allow for antibody-antigen binding.
- Cell Stimulation: The pre-incubated sample-GLP-1 mixture is added to the cultured cells. A
  positive control (GLP-1 alone) and a negative control (assay medium) are included. The FDA
  has noted the use of 1.5 ng/mL (EC80) of recombinant human GLP-1 for cell stimulation in
  such assays[3].



- Incubation: The cells are incubated for a period sufficient to allow for receptor activation and downstream signaling (e.g., 30 minutes to a few hours) at 37°C.
- Signal Detection: The reaction is stopped, and the level of the second messenger (e.g., cAMP) is measured using a suitable detection kit (e.g., a competitive immunoassay or a reporter gene assay).
- Data Analysis: The percentage of neutralization is calculated by comparing the signal from
  the sample-treated cells to the signals from the positive and negative controls. A sample is
  considered to have neutralizing cross-reactivity if it shows a significant and dose-dependent
  inhibition of GLP-1-induced signaling. The sensitivity of these assays has been progressively
  improved, with detection limits for anti-GLP-1 neutralizing antibodies reaching as low as 46
  ng/ml in optimized assays[3][4].

# Surface Plasmon Resonance (SPR) for Binding Kinetics Analysis

SPR is a label-free technique that can provide quantitative data on the binding affinity and kinetics of the interaction between anti-semaglutide antibodies and native GLP-1.

Principle: One of the interactants (e.g., native GLP-1) is immobilized on a sensor chip. The other interactant (anti-semaglutide antibody) is flowed over the surface. The binding and dissociation events are monitored in real-time by detecting changes in the refractive index at the sensor surface, which are proportional to the change in mass.

#### Protocol:

- Ligand Immobilization: Recombinant native GLP-1 is immobilized onto a sensor chip (e.g., a CM5 chip) using standard amine coupling chemistry.
- Analyte Injection: A series of concentrations of purified anti-semaglutide antibodies (analyte)
  are injected over the immobilized GLP-1 surface. A reference flow cell without immobilized
  GLP-1 is used to subtract non-specific binding.
- Association and Dissociation Monitoring: The binding (association phase) and subsequent release (dissociation phase) of the antibodies are monitored in real-time, generating a sensorgram.



- Regeneration: The sensor surface is regenerated using a suitable regeneration solution (e.g., a low pH buffer) to remove the bound antibodies, preparing the surface for the next injection.
- Data Analysis: The resulting sensorgrams are fitted to a suitable binding model (e.g., a 1:1 Langmuir binding model) to determine the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka). A lower KD value indicates a higher binding affinity. While specific SPR data for anti-semaglutide antibody cross-reactivity is not readily available, SPR has been successfully used to characterize the binding kinetics of anti-GLP-1 antibodies to GLP-1, with reported affinities (KD) in the nanomolar range[5].

### **Visualizations**



Click to download full resolution via product page

Caption: Workflow for assessing antibody cross-reactivity.





Click to download full resolution via product page

Caption: Antibody binding to semaglutide and native GLP-1.

### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. Improving sensitivity and drug tolerance of assays for neutralizing anti-drug antibodies to semaglutide and native GLP-1 PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Item Improving sensitivity and drug tolerance of assays for neutralizing anti-drug antibodies to semaglutide and native GLP-1 - Taylor & Francis Group - Figshare [tandf.figshare.com]



- 5. A surface plasmon resonance assay for characterisation and epitope mapping of anti-GLP-1 antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Cross-Reactivity of Semaglutide Antibodies with Endogenous GLP-1: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15550787#cross-reactivity-of-semaglutide-antibodies-with-the-main-chain-peptide]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com